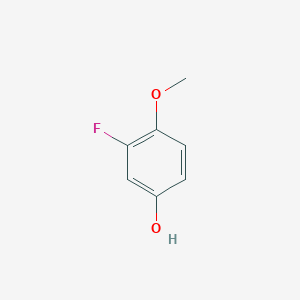

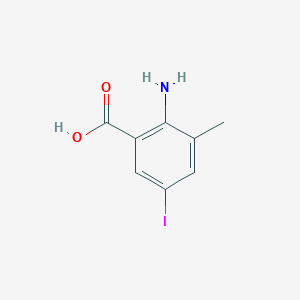

4-Iodo-2,5-dimethylphenol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Iodo-2,5-dimethylphenol often involves oxidative coupling reactions and iodination processes. For example, the oxidative coupling of 2,6-dimethylphenol has been demonstrated to produce various biphenyl derivatives through C-C coupling mediated by hypervalent iodine compounds, showcasing a method that could be adapted for the synthesis of 4-Iodo-2,5-dimethylphenol (Boldron et al., 2005).

Molecular Structure Analysis

Structural analyses often employ X-ray crystallography, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of 4-Iodo-2,5-dimethylphenol. Studies on similar compounds have revealed intricate details of molecular arrangements and electronic structures, contributing to a deeper understanding of their reactivity and properties (Koposov et al., 2006).

Chemical Reactions and Properties

4-Iodo-2,5-dimethylphenol participates in various chemical reactions, including but not limited to, substitution reactions, oxidative couplings, and serving as a precursor for further functionalization. Its iodo and phenol functionalities make it a versatile reagent in organic synthesis, with the potential for undergoing nucleophilic substitution reactions or serving as an electrophile in oxidative coupling processes.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and stability of 4-Iodo-2,5-dimethylphenol, are crucial for its handling and application in various chemical processes. These properties are influenced by the molecular structure, particularly the presence of the iodine atom and the dimethylphenol moiety, which affect its polarity, solubility in different solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of 4-Iodo-2,5-dimethylphenol, such as its acidity, reactivity towards nucleophiles or bases, and potential for participating in oxidative or reductive processes, are central to its utility in synthetic chemistry. The presence of the iodine atom adjacent to the phenol group can significantly impact its reactivity, making it amenable to various chemical transformations and applications in synthesis and material science.

Scientific Research Applications

Trace Level Determination of Iodide, Iodine, and Iodate by Gas Chromatography-Mass Spectrometry :

- Application : This study proposes a technique for determining iodine, iodide, and iodate in aqueous solutions, utilizing the conversion of iodine into 4-iodo-2,6-dimethylphenol, measured by gas chromatography-mass spectrometry.

- Authors : Ho‐Sang Shin, Y. Oh-Shin, Jun-Hwan Kim, J. Ryu (1996).

- Journal : Journal of Chromatography A.

- Read more.

Selective Oxidative para C-C Dimerization of 2,6-Dimethylphenol :

- Application : Investigates the oxidative coupling of 2,6-dimethylphenol, leading to a selective and efficient procedure to prepare 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via a C-C coupling, mediated by a hypervalent form of iodine.

- Authors : C. Boldron, G. Aromí, G. Challa, P. Gamez, J. Reedijk (2005).

- Journal : Chemical communications.

- Read more.

Determination of Iodide by High-Performance Liquid Chromatography After Precolumn Derivatization :

- Application : Describes a method for sensitive detection of iodide, involving its derivatization into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography.

- Authors : K. Verma, Archana Jain, A. Verma (1992).

- Journal : Analytical Chemistry.

- Read more.

Synthesis and Body Distribution of Several Iodine-131 Labeled Centrally Acting Drugs :

- Application : Discusses the synthesis of compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane with 131I, and their body distribution, indicating potential applications in nuclear medicine for brain scanning.

- Authors : U. Braun, A. Shulgin, G. Braun, T. Sargent (1977).

- Journal : Journal of medicinal chemistry.

- Read more.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Iodo-2,5-dimethylphenol is the serotonin 5-HT2A/2C receptor . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

4-Iodo-2,5-dimethylphenol acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with the serotonin receptors triggers a series of biochemical reactions.

Biochemical Pathways

The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol affects several neurotransmitters’ release, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.

Result of Action

The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol leads to changes in neurotransmission . This can result in various molecular and cellular effects, including alterations in mood, cognition, and perception.

properties

IUPAC Name |

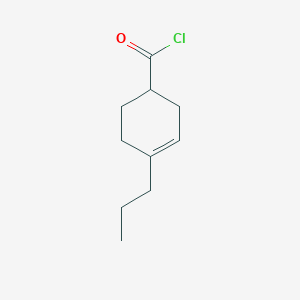

4-iodo-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXNKKOQUYDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371238 | |

| Record name | 4-iodo-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,5-dimethylphenol | |

CAS RN |

114971-53-8 | |

| Record name | 4-iodo-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

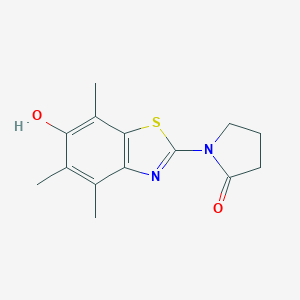

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)